molecular formula C25H23ClN4 B406173 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline CAS No. 312734-05-7

2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline

Cat. No. B406173
CAS RN: 312734-05-7
M. Wt: 414.9g/mol
InChI Key: SVOOATGSDYVVHI-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction involves the use of anhydrous cesium carbonate, sodium iodide, and ethyl 2-bromo-2-methylpropanoate . The product is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H NMR, 13C NMR, and Mass spectroscopic data . These techniques provide information about the functional groups, hydrogen and carbon atoms in the molecule, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include N-alkylation, aza-Michael addition, and cyclization of 1,2-diamine derivatives with sulfonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR, 1H NMR, 13C NMR, and Mass spectroscopic data . These techniques provide information about the functional groups, hydrogen and carbon atoms in the molecule, and the molecular weight of the compound .

Scientific Research Applications

Allergy Management

This compound is a related structure to Cetirizine , which is known for its efficacy in managing allergic reactions . It exhibits a high affinity for histamine H1 receptors, making it a potential candidate for the treatment of conditions like hay fever, angioedema, and urticaria.

Antihistamine Research

As a major metabolite of hydroxyzine, this compound is used in research related to antihistamines . Its specific affinity for histamine H1 receptors is of particular interest in the development of new medications for allergy management.

Cancer Research

There is potential for this compound to be used in cancer research. Studies have shown that similar structures can affect cell viability in cancer cells, such as MCF-10A, with IC50 values comparable to known cancer drugs .

Future Directions

Piperazine derivatives, such as the compound , have been found in a variety of biologically active compounds for various disease states . They are also used in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, future research could focus on exploring the therapeutic potential of this compound in various disease states.

properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4/c1-18-11-12-22-20(17-18)24(19-7-3-2-4-8-19)28-25(27-22)30-15-13-29(14-16-30)23-10-6-5-9-21(23)26/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOATGSDYVVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline

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